Cas no 871125-79-0 (3-Formyl-5-isopropoxyphenylboronic acid)
3-Formyl-5-isopropoxyphenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- (3-Formyl-5-isopropoxyphenyl)boronic acid
- 3-formyl-5-isopropoxyphenylboronic acid
- Boronic acid,B-[3-formyl-5-(1-methylethoxy)phenyl]-
- (3-formyl-5-propan-2-yloxyphenyl)boronic acid
- MFCD07784396
- E90100
- SCHEMBL1585721
- TYKYVLDAFDKFHV-UHFFFAOYSA-N
- (3-Formyl-5-isopropoxyphenyl)boronicacid
- {3-Formyl-5-[(propan-2-yl)oxy]phenyl}boronic acid
- AKOS015837464
- CS-0174498
- 3-Formyl-5-isopropoxyphenylboronic acid, 96%
- 871125-79-0
- [3-formyl-5-(propan-2-yloxy)phenyl]boronic acid
- DTXSID30584727
- BS-22516
- A862841
- WJB12579
- 3-Formyl-5-isopropoxyphenylboronic acid
-
- MDL: MFCD07784396
- Inchi: 1S/C10H13BO4/c1-7(2)15-10-4-8(6-12)3-9(5-10)11(13)14/h3-7,13-14H,1-2H3
- InChI Key: TYKYVLDAFDKFHV-UHFFFAOYSA-N
- SMILES: O(C1C=C(C=O)C=C(B(O)O)C=1)C(C)C
Computed Properties
- Exact Mass: 208.09100
- Monoisotopic Mass: 208.0906891g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.2±0.1 g/cm3
- Melting Point: 113-118 °C
- Boiling Point: 408.6±55.0 °C at 760 mmHg
- Flash Point: 200.9±31.5 °C
- Refractive Index: 1.523
- PSA: 66.76000
- LogP: -0.03390
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
3-Formyl-5-isopropoxyphenylboronic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Formyl-5-isopropoxyphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 657557-1G |
3-Formyl-5-isopropoxyphenylboronic acid |
871125-79-0 | 96% | 1G |
¥1331.75 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 657557-5G |
3-Formyl-5-isopropoxyphenylboronic acid |
871125-79-0 | 96% | 5G |
¥7164.53 | 2022-02-24 | |
| Fluorochem | 216227-250mg |
3-Formyl-5-isopropoxyphenyl)boronic acid |
871125-79-0 | 95% | 250mg |
£100.00 | 2022-02-28 | |
| Fluorochem | 216227-1g |
3-Formyl-5-isopropoxyphenyl)boronic acid |
871125-79-0 | 95% | 1g |
£250.00 | 2022-02-28 | |
| TRC | F700443-25mg |
3-Formyl-5-isopropoxyphenylboronic acid |
871125-79-0 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | F700443-50mg |
3-Formyl-5-isopropoxyphenylboronic acid |
871125-79-0 | 50mg |
$69.00 | 2023-05-18 | ||
| TRC | F700443-100mg |
3-Formyl-5-isopropoxyphenylboronic acid |
871125-79-0 | 100mg |
$98.00 | 2023-05-18 | ||
| TRC | F700443-250mg |
3-Formyl-5-isopropoxyphenylboronic acid |
871125-79-0 | 250mg |
$178.00 | 2023-05-18 | ||
| abcr | AB271572-250 mg |
3-Formyl-5-isopropoxyphenylboronic acid, 95%; . |
871125-79-0 | 95% | 250mg |
€178.00 | 2023-04-26 | |
| Chemenu | CM134260-1g |
(3-Formyl-5-isopropoxyphenyl)boronic acid |
871125-79-0 | 95% | 1g |
$283 | 2023-02-18 |
3-Formyl-5-isopropoxyphenylboronic acid Suppliers
3-Formyl-5-isopropoxyphenylboronic acid Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 3-Formyl-5-isopropoxyphenylboronic acid
3-Formyl-5-isopropoxyphenylboronic Acid: A Versatile Compound in Modern Chemical and Pharmaceutical Research
3-Formyl-5-isopropoxyphenylboronic acid (CAS No. 871125-79-0) is a multifaceted compound that has garnered significant attention in the fields of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by its boronic acid functionality and the presence of a formyl group and an isopropoxy substituent, offers a wide range of opportunities for synthetic chemistry, medicinal chemistry, and materials science.
The boronic acid moiety in 3-Formyl-5-isopropoxyphenylboronic acid is particularly noteworthy due to its ability to participate in various chemical reactions, such as Suzuki-Miyaura coupling, which is a cornerstone in the synthesis of complex organic molecules. This coupling reaction is widely used in the pharmaceutical industry for the preparation of bioactive compounds and drug candidates. The presence of the formyl group adds another layer of reactivity, enabling the compound to undergo condensation reactions, reductions, and other transformations that are crucial for the development of new materials and pharmaceuticals.
The isopropoxy substituent in 3-Formyl-5-isopropoxyphenylboronic acid contributes to the compound's solubility and stability, making it an attractive candidate for various applications. Recent studies have shown that this substituent can influence the electronic properties of the molecule, thereby affecting its reactivity and selectivity in different chemical processes. For instance, researchers have utilized this compound in the synthesis of novel catalysts and ligands that exhibit enhanced performance in catalytic reactions.
In the realm of medicinal chemistry, 3-Formyl-5-isopropoxyphenylboronic acid has been explored for its potential as a building block in the design of new drugs. The boronic acid functionality can be used to target specific biological pathways, while the formyl group can be modified to introduce additional functional groups that enhance the pharmacological properties of the final product. Recent advancements in this area include the development of boron-containing drugs for cancer therapy, where the boronic acid moiety plays a crucial role in enhancing drug delivery and targeting efficiency.
Beyond its applications in drug discovery, 3-Formyl-5-isopropoxyphenylboronic acid has also found use in materials science. The unique combination of functional groups makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers have employed this compound in the preparation of polymers with enhanced mechanical strength and thermal stability. These materials have potential applications in various industries, including electronics, automotive, and aerospace.
The versatility of 3-Formyl-5-isopropoxyphenylboronic acid is further highlighted by its role in environmental chemistry. Boronic acids are known for their ability to capture and sequester certain pollutants, making them useful in environmental remediation efforts. Studies have shown that compounds like 3-Formyl-5-isopropoxyphenylboronic acid can effectively remove heavy metals and other contaminants from water sources, contributing to environmental sustainability.
In conclusion, 3-Formyl-5-isopropoxyphenylboronic acid (CAS No. 871125-79-0) is a highly versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique combination of functional groups—boronic acid, formyl, and isopropoxy—endows it with valuable properties that make it an indispensable tool for synthetic chemists, medicinal chemists, materials scientists, and environmental chemists alike. As research continues to advance, it is likely that new applications for this compound will be discovered, further cementing its importance in modern scientific endeavors.
871125-79-0 (3-Formyl-5-isopropoxyphenylboronic acid) Related Products
- 871125-80-3(3-Formyl-5-propoxyphenylboronic acid)
- 480438-71-9(2-Isopropoxy-5-methylphenylboronic acid)
- 1072951-68-8((3,5-Diformyl-2-isopropoxyphenyl)boronic acid)
- 1256346-06-1((3-Methyl-5-propoxyphenyl)boronic acid)
- 1256345-76-2(3-Isopropoxy-5-methylphenylboronic acid)
- 127972-02-5((5-Formyl-2-methoxyphenyl)boronic acid)
- 1072951-70-2((3-Butoxy-5-formylphenyl)boronic acid)
- 1072952-04-5((3-Ethoxy-5-formylphenyl)boronic acid)
- 1256346-05-0((3-Ethoxy-5-methylphenyl)boronic acid)
- 871126-21-5(4-Isopropoxy-2-methylphenylboronic acid)